molecular formula C6H15NO2 B2553214 1,3-Dimethoxy-2-methylpropan-2-amine CAS No. 130874-19-0

1,3-Dimethoxy-2-methylpropan-2-amine

Cat. No.: B2553214
CAS No.: 130874-19-0
M. Wt: 133.191
InChI Key: VYTRXLKAYKOFKL-UHFFFAOYSA-N
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Description

1,3-Dimethoxy-2-methylpropan-2-amine is an organic compound with the molecular formula C6H15NO2. It is a liquid at room temperature and is known for its applications in various fields of scientific research and industry. The compound is characterized by its two methoxy groups and a methyl group attached to a central amine structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dimethoxy-2-methylpropan-2-amine can be synthesized through several methods. One common synthetic route involves the reaction of 2-methylpropan-2-amine with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, allowing the methoxy groups to attach to the central carbon atom.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are continuously fed into the system. The reaction conditions are carefully controlled to optimize yield and purity. The product is then purified through distillation or other separation techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethoxy-2-methylpropan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: It can be reduced to form simpler amines or alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used to replace methoxy groups with halogens.

Major Products

    Oxidation: Produces aldehydes or ketones.

    Reduction: Produces simpler amines or alcohols.

    Substitution: Produces halogenated derivatives or other substituted compounds.

Scientific Research Applications

1,3-Dimethoxy-2-methylpropan-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of other compounds.

Mechanism of Action

The mechanism of action of 1,3-dimethoxy-2-methylpropan-2-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethoxypropane: Similar structure but lacks the amine group.

    2-Methoxy-2-methylpropanamine: Similar structure but with only one methoxy group.

    1,3-Dimethoxy-2-propanamine: Similar structure but without the methyl group.

Uniqueness

1,3-Dimethoxy-2-methylpropan-2-amine is unique due to its specific combination of methoxy and methyl groups attached to the central amine structure. This unique arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

1,3-dimethoxy-2-methylpropan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO2/c1-6(7,4-8-2)5-9-3/h4-5,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYTRXLKAYKOFKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)(COC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a 3-necked 3 L RB flask equipped with overhead stirrer, condenser and N2 inlet line was added NaH (Morton Thiokol, Inc.-Alfa Products, 60% in mineral oil, 44 g, 1.1 mol). After washing with hexane (3×200 mL), dry THF (1.1 L) was added to the flask. After cooling to 0°, 2-amino-3-methoxy-2-methyl-1-propanol (61C, 119.16 g, 1.0 mol) was added dropwise to the flask at such a rate that the reaction temperature remained below 30°. The resulting slurry was cooled to 0°. Iodomethane (Aldrich, 141.94 g, 1.0 mol, 62.25 mL) was added dropwise to the mixture at such a rate that the reaction temperature remained below 30°. After the mixture was stirred for 1 h, EtOH (25 mL) was added to quench the reaction. The volume of the reaction was reduced to 200 mL. This material was diluted to 2 L with Et2O, filtered and the solvent removed. Fractional distillation of this material gave 91.02 g (68.3% yield of 1,1-bis-(methoxymethyl)ethylamine, bp 146°-149°, (C,H,N).
Name
Quantity
44 g
Type
reactant
Reaction Step One
Quantity
119.16 g
Type
reactant
Reaction Step Two
Quantity
62.25 mL
Type
reactant
Reaction Step Three
Name
Quantity
25 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

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